molecular formula C19H16N2O6 B12475685 2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B12475685
M. Wt: 368.3 g/mol
InChI Key: VKFGKRYDUCGSFF-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound with a unique structure that combines a nitrophenyl group, an oxoethyl group, and a pyrrolidine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde, ethyl acetoacetate, and 1-phenylpyrrolidine-3-carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The oxoethyl and pyrrolidine carboxylate groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
  • (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C19H16N2O6/c22-17(13-5-4-8-16(9-13)21(25)26)12-27-19(24)14-10-18(23)20(11-14)15-6-2-1-3-7-15/h1-9,14H,10-12H2

InChI Key

VKFGKRYDUCGSFF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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